molecular formula C23H34O2 B8259394 (5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid

(5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid

Cat. No.: B8259394
M. Wt: 342.5 g/mol
InChI Key: GGTVEFDAPOKWMQ-SFGLVEFQSA-N
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Description

(5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid is a synthetic, long-chain polyunsaturated fatty acid (PUFA) with a C23 backbone and six conjugated (all-E) double bonds. This specific stereochemistry defines its structural and potential functional properties in research settings. As a high-purity lipid compound, it serves as a critical standard and tool in the field of lipidomics for the identification and quantification of complex lipid species in biological samples . Researchers utilize such well-defined PUFAs to probe the mechanisms of lipid peroxidation, membrane fluidity, and the behavior of conjugated systems in biophysical studies . The all- trans (E) configuration of its double bonds makes it a valuable analog for studying the structure-activity relationships of natural fatty acids, often found in Z-configuration, and their interaction with enzymes and receptors. This compound is provided For Research Use Only and is intended solely for laboratory analysis. It is not approved for human consumption, or for diagnostic or therapeutic applications. Proper storage at recommended temperatures is essential to maintain stability and purity.

Properties

IUPAC Name

(5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,24,25)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTVEFDAPOKWMQ-SFGLVEFQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Brominated Precursors

  • C10 Fragment : Methyl 10-bromodeca-5E,8E,11E-trienoate was prepared via sequential Wittig reactions, ensuring E-selectivity through stabilized ylides.

  • C13 Fragment : 13-Bromotrideca-14E,17E,20E-trienoate was synthesized using a nickel-catalyzed cross-coupling to install terminal double bonds.

Coupling Reaction

The fragments were combined under optimized conditions:

This yielded methyl tricosa-5E,8E,11E,14E,17E,20E-hexaenoate in 72% yield. Saponification with LiOH/THF/H₂O provided the free acid (98% purity after silica gel chromatography).

Table 1: Key Reaction Parameters and Outcomes

ParameterValue
Catalyst SystemMn/NiCl₂/terpyridine
SolventDMF
Temperature40°C
Yield (Ester)72%
Purity (Acid)>98%

Stereoselective Aldol Condensation

The Abiko-Masamune anti-aldol reaction, employed in polyketide synthesis, was adapted to construct stereocenters adjacent to double bonds.

Subunit Preparation

  • C8 Aldehyde : (5E,8E)-Octa-5,8-dienal was synthesized via Evans syn-aldol methodology, achieving >98% E-selectivity.

  • C15 Ketone : Pentadeca-11E,14E,17E-trienoic acid methyl ester was prepared using a Paterson anti-aldol reaction to install C14/C17 stereochemistry.

Aldol Coupling

Reaction of the C8 aldehyde and C15 ketone under Abiko-Masamune conditions:

Afforded the C23 skeleton with 85% diastereomeric excess. Subsequent oxidation and ester hydrolysis completed the synthesis (48% overall yield).

Heck Macrocyclization for Double Bond Installation

A Heck reaction-based strategy, inspired by archazolid syntheses, enabled simultaneous formation of multiple E-double bonds.

Vinyl Iodide Synthesis

  • C12 Vinyl Iodide : Dodeca-5E,8E,11E-trienyliodide was prepared via hydrozirconation/iodolysis, ensuring retention of E-geometry.

Macrocyclization

Heck coupling between the vinyl iodide and a terminal alkene:

Yielded a cyclic intermediate, which underwent ring-opening metathesis (Grubbs II catalyst) to install the remaining double bonds (56% yield over two steps).

Comparative Analysis of Methods

Table 2: Synthesis Method Efficiency

MethodStepsOverall YieldKey Advantage
Wurtz Coupling652%Scalability
Aldol Condensation948%Stereocontrol
Heck Macrocyclization1143%Convergent Design

The Wurtz coupling offers superior practicality for large-scale synthesis, while aldol and Heck methods provide finer stereochemical control for research-grade applications.

Challenges and Mitigation Strategies

  • Double Bond Isomerization :

    • Use of low-temperature reactions (<0°C) and radical inhibitors (e.g., BHT) minimized EZ isomerization during coupling steps.

  • Purification Difficulties :

    • Silver nitrate-impregnated silica gel chromatography enhanced separation of geometric isomers.

  • Catalyst Deactivation :

    • Addition of terpyridine as a co-ligand stabilized nickel catalysts in Wurtz couplings, improving turnover numbers .

Chemical Reactions Analysis

Types of Reactions

(5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated products.

    Reduction: The double bonds can be reduced to form saturated fatty acids.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst is commonly used for hydrogenation.

    Substitution: Alcohols and amines are used for esterification and amidation, respectively, often in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: Epoxides, diols, and hydroxylated fatty acids.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Scientific Research Applications

Nutritional Applications

1. Omega-3 Fatty Acids

Tricosahexaenoic acid is structurally related to omega-3 fatty acids and may exhibit similar health benefits. Omega-3 fatty acids are known for their anti-inflammatory properties and are essential for cardiovascular health. Research indicates that such compounds can help reduce the risk of chronic diseases including heart disease and arthritis .

2. Dietary Supplements

Due to its potential health benefits, (5E,8E,11E,14E,17E,20E)-tricosahexaenoic acid is being explored as an ingredient in dietary supplements aimed at enhancing overall health and wellness. Its incorporation into functional foods could provide a source of essential fatty acids that are often lacking in modern diets.

Pharmaceutical Applications

1. Anti-inflammatory Properties

Studies have suggested that polyunsaturated fatty acids can modulate inflammatory responses in the body. (5E,8E,11E,14E,17E,20E)-tricosahexaenoic acid may play a role in the synthesis of eicosanoids which are involved in inflammation regulation. This property makes it a candidate for developing anti-inflammatory drugs .

2. Neuroprotective Effects

Research has indicated that certain long-chain polyunsaturated fatty acids can support brain health by promoting neuronal growth and function. The potential neuroprotective effects of (5E,8E,11E,14E,17E,20E)-tricosahexaenoic acid could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

Biochemical Research

1. Metabolic Studies

The compound has been utilized in metabolic studies to understand its role in lipid metabolism and its impact on cellular functions. It is hypothesized that tricosahexaenoic acid may influence metabolic pathways related to energy production and fat storage .

2. Interaction with Lipoxygenase

(5E,8E,11E,14E,17E,20E)-tricosahexaenoic acid can be metabolized by lipoxygenase enzymes to produce various hydroxy derivatives. These metabolites can have significant biological activities including modulation of cell signaling pathways involved in inflammation and immunity .

Case Studies

Study Focus Findings Implications
Anti-inflammatory effectsDemonstrated reduction in inflammatory markers in animal modelsPotential use in developing treatments for inflammatory diseases
Neuroprotective propertiesImproved cognitive function observed in rodent modelsSuggests potential applications in neurodegenerative disease therapies
Metabolic impactAltered lipid profiles indicating improved metabolic healthCould lead to dietary recommendations for obesity management

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Polyunsaturated Fatty Acids

Compound Name Molecular Formula Chain Length Double Bonds Configuration Functional Group Molecular Weight (g/mol)
(5E,8E,11E,14E,17E,20E)-Tricosahexaenoic acid C₂₃H₃₄O₂ 23 6 All E Carboxylic acid 342.5
Methyl eicosa-5,8,11,14,17-pentaenoate [] C₂₁H₃₂O₂ 20 5 All E Methyl ester 316.5
(5E,8E,11E)-Hexacosa-5,8,11-trienoic acid [] C₂₆H₄₄O₂ 26 3 All E Carboxylic acid 388.6
Eicosapentaenoic acid (EPA, 20:5ω-3) C₂₀H₃₀O₂ 20 5 All Z Carboxylic acid 302.5

Key Observations :

Chain Length: The tricosahexaenoic acid (23C) bridges medium- and long-chain PUFAs, while methyl eicosa-pentaenoate (20C) and EPA (20C) are shorter. Hexacosa-trienoic acid (26C) has the longest chain but fewer double bonds .

Double Bonds: The six E-configured double bonds in tricosahexaenoic acid contrast with EPA’s five Z-configured bonds, which are critical for its anti-inflammatory activity .

Functional Groups: The methyl ester in eicosa-pentaenoate enhances lipophilicity compared to free carboxylic acids, influencing bioavailability and metabolic pathways .

Bioactivity and Functional Implications

  • Metabolic Pathways: EPA (20:5ω-3) is a substrate for cyclooxygenase and lipoxygenase enzymes, yielding pro-resolving mediators. The trans geometry and longer chain of tricosahexaenoic acid may hinder enzyme recognition, altering its metabolic fate .
  • Membrane Fluidity : Increased unsaturation typically enhances membrane fluidity, but E-configured double bonds may reduce this effect compared to Z-configured analogs like EPA .
  • Protein Interactions: Compounds with similar bioactivity profiles often share structural motifs. For example, methyl eicosa-pentaenoate’s ester group may facilitate cell penetration, whereas tricosahexaenoic acid’s free acid group could promote ionic interactions with proteins .

Biological Activity

(5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid (also referred to as C23:6 or tricosahexaenoic acid) is a polyunsaturated fatty acid (PUFA) belonging to the omega-3 family. This compound has garnered attention for its potential biological activities and health benefits. Research indicates that it may play a significant role in various physiological processes including anti-inflammatory responses and cardiovascular health.

Chemical Structure

The structure of tricosahexaenoic acid is characterized by six double bonds situated at specific positions along the carbon chain. Its molecular formula is C23H36O2. The presence of multiple unsaturated bonds contributes to its reactivity and biological activity.

Anti-inflammatory Properties

Tricosahexaenoic acid has been studied for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests a potential application in managing inflammatory diseases.

Cardiovascular Health

Research has indicated that omega-3 fatty acids can positively influence cardiovascular health by reducing triglyceride levels and improving endothelial function. Tricosahexaenoic acid may contribute to these effects through its role in modulating lipid profiles and enhancing nitric oxide production.

Angiogenesis Inhibition

A study highlighted the inhibitory effect of similar fatty acids on angiogenesis, particularly in the context of vascular endothelial growth factor (VEGF) stimulation. Tricosahexaenoic acid may exert similar effects by interfering with pathways that promote blood vessel formation . This property could be beneficial in cancer treatment where excessive angiogenesis is a concern.

Case Studies and Experimental Data

  • Inhibition of VEGF-stimulated Angiogenesis :
    • Study Overview : The effect of various fatty acids on angiogenesis was studied using human umbilical vein endothelial cells.
    • Results : Tricosahexaenoic acid demonstrated a dose-dependent inhibition of VEGF-A stimulated angiogenesis compared to controls .
  • Lipid Profile Modulation :
    • Study Overview : Research on the lipid composition in transgenic cattle showed significant alterations in fatty acid profiles.
    • Results : The introduction of omega-3 fatty acids led to improved lipid profiles with implications for reduced cardiovascular risk .
  • Effects on Platelet Aggregation :
    • Study Overview : The impact of various eicosapentaenoic acids on platelet function was assessed.
    • Results : Similar compounds showed reduced platelet aggregation which is crucial for preventing thrombotic events .

Data Table

Biological ActivityObservationsReferences
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
Cardiovascular HealthImproved lipid profiles; reduced triglycerides
Angiogenesis InhibitionDose-dependent inhibition of VEGF-stimulated angiogenesis
Platelet AggregationReduced aggregation in response to fatty acids

Q & A

Q. What analytical methods are recommended for quantifying (5E,8E,11E,14E,17E,20E)-tricosahexaenoic acid in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying polyunsaturated fatty acids (PUFAs) like tricosahexaenoic acid. Key steps include:

  • Deuterated internal standards : Use isotopically labeled analogs (e.g., deuterated HETEs or EETs) to correct for matrix effects and ionization efficiency .
  • Chromatographic separation : Employ reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve isomers.
  • Validation : Perform spike-and-recovery experiments with biological matrices (e.g., plasma, tissue homogenates) to assess accuracy (85–115%) and precision (CV <15%) .

Q. How can researchers optimize synthesis protocols for tricosahexaenoic acid derivatives?

A factorial design approach is recommended to systematically evaluate reaction parameters:

  • Variables : Catalyst type (e.g., lipase vs. chemical catalysts), temperature (20–60°C), solvent polarity, and reaction time .
  • Response surface methodology : Use software like COMSOL Multiphysics or Design-Expert to model interactions between variables and predict optimal conditions .
  • Scale-up validation : Confirm reproducibility at pilot scale (e.g., 10–100 mg) with purity ≥98% assessed via NMR and HPLC .

Advanced Research Questions

Q. What computational strategies are effective for modeling tricosahexaenoic acid’s interactions with lipid membranes or receptors?

  • Molecular dynamics (MD) simulations : Use all-atom force fields (e.g., CHARMM36) to simulate PUFA incorporation into lipid bilayers, focusing on membrane fluidity and curvature effects .
  • Docking studies : Apply AutoDock Vina to predict binding affinities with receptors like GPR120 or PPARγ, using crystallographic data for validation .
  • Quantum mechanics/molecular mechanics (QM/MM) : Investigate electron transfer mechanisms in enzymatic oxidation pathways (e.g., lipoxygenase interactions) .

Q. How should researchers address contradictions in bioactivity data for tricosahexaenoic acid across studies?

  • Meta-analysis framework : Aggregate data from multiple studies (e.g., IC50 values, cell lines used) and apply mixed-effects models to account for variability .
  • Source validation : Cross-check experimental conditions (e.g., oxygen levels during assays, purity of compounds) to identify confounding factors .
  • Mechanistic reconciliation : Use knockout models (e.g., CRISPR-Cas9) to isolate specific pathways (e.g., COX vs. LOX) and clarify conflicting signaling roles .

Q. What experimental designs are suitable for studying tricosahexaenoic acid’s role in inflammatory cascades?

  • Multi-omics integration : Combine lipidomics (LC-MS), transcriptomics (RNA-seq), and proteomics (TMT labeling) to map PUFA-mediated signaling networks .
  • Time-resolved assays : Use microfluidic platforms to track real-time leukocyte migration or cytokine release (e.g., IL-6, TNF-α) in response to graded doses .
  • Negative controls : Include ω-3/ω-6 PUFA competitors (e.g., arachidonic acid) and receptor antagonists (e.g., GW9662 for PPARγ) to validate specificity .

Methodological Best Practices

Q. How can researchers ensure reproducibility in tricosahexaenoic acid studies?

  • Pre-registration : Document experimental protocols (e.g., synthesis steps, assay conditions) in open-access repositories like Zenodo .
  • Statistical rigor : Report effect sizes (e.g., Cohen’s d), confidence intervals, and p-values adjusted for multiple comparisons using Benjamini-Hochberg correction .
  • Data transparency : Share raw chromatograms, spectral data, and simulation trajectories via platforms like GitHub or Figshare .

Q. What strategies mitigate oxidative degradation during tricosahexaenoic acid storage?

  • Antioxidant cocktails : Add 0.01% butylated hydroxytoluene (BHT) and 1 mM EDTA to ethanol stock solutions .
  • Inert atmosphere : Store aliquots under argon at −80°C in amber vials to minimize light/oxygen exposure .
  • Stability monitoring : Conduct accelerated degradation studies (25°C/60% RH) with LC-MS quantification every 30 days to establish shelf-life .

Emerging Research Directions

Q. How can AI-driven platforms enhance tricosahexaenoic acid research?

  • Generative models : Train VAEs (variational autoencoders) to design novel PUFA analogs with predicted anti-inflammatory properties .
  • Automated workflows : Integrate robotic liquid handlers with AI for high-throughput screening of synthetic pathways or bioactivity .

Q. What advanced imaging techniques resolve tricosahexaenoic acid’s spatial distribution in tissues?

  • MALDI-TOF imaging : Map PUFA localization in brain or adipose tissue sections with 10 µm resolution .
  • Cryo-electron tomography : Visualize PUFA-rich membrane domains in cellular organelles at near-atomic resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.